5-Chloro-2-méthoxypyridine-3-carbonitrile

Vue d'ensemble

Description

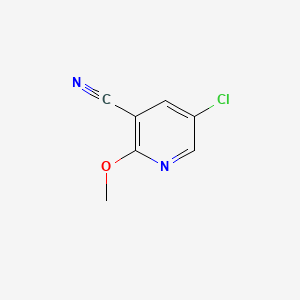

5-Chloro-2-methoxypyridine-3-carbonitrile: is an organic compound with the molecular formula C7H5ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Applications De Recherche Scientifique

5-Chloro-2-methoxypyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

Target of Action

It’s often used as a reactant in the preparation of biaryls via palladium-catalyzed hiyama cross-coupling .

Mode of Action

5-Chloro-2-methoxypyridine-3-carbonitrile is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s success in sm coupling reactions suggests it has good stability and reactivity .

Result of Action

The result of the action of 5-Chloro-2-methoxypyridine-3-carbonitrile in the Suzuki–Miyaura (SM) coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds.

Action Environment

The action of 5-Chloro-2-methoxypyridine-3-carbonitrile is influenced by the reaction conditions of the Suzuki–Miyaura (SM) coupling . The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the SM coupling . The compound is also relatively stable, readily prepared, and generally environmentally benign .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxypyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-methoxypyridine with a cyanating agent such as cyanogen bromide or sodium cyanide under appropriate conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the cyanation process.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-methoxypyridine-3-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification steps like crystallization or distillation are employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of aminopyridines.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-2-methoxypyridine: Lacks the nitrile group, making it less reactive in certain chemical transformations.

2-Chloro-5-cyanopyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.

5-Chloro-2-methoxypyridine-3-carboxylate: Contains a carboxylate group instead of a nitrile, affecting its chemical properties and uses.

Uniqueness

5-Chloro-2-methoxypyridine-3-carbonitrile is unique due to the presence of both a nitrile and a methoxy group on the pyridine ring

Activité Biologique

5-Chloro-2-methoxypyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-methoxypyridine-3-carbonitrile is CHClNO, and it features a pyridine ring substituted with a chlorine atom, a methoxy group, and a carbonitrile group. Its structure is crucial for its reactivity and biological activity.

Target Proteins and Pathways

5-Chloro-2-methoxypyridine-3-carbonitrile has been investigated for its interactions with various biological targets:

- Fibroblast Growth Factor Receptors (FGFRs) : The compound shows potential as an FGFR inhibitor, which plays a significant role in cellular signaling pathways related to proliferation and survival .

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Properties

Recent studies have assessed the cytotoxic effects of 5-Chloro-2-methoxypyridine-3-carbonitrile against several cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | < 10 | Strong cytotoxicity |

| DU145 | < 20 | Moderate cytotoxicity |

| MDA-MB-231 | < 15 | Significant antiproliferative effect |

The compound demonstrated promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cells, with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Activity

In addition to its anticancer properties, 5-Chloro-2-methoxypyridine-3-carbonitrile has shown activity against various bacterial strains. Preliminary studies indicate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), suggesting potential applications in combating antibiotic resistance .

Case Studies

- Cytotoxicity Assessment : A study conducted on multiple derivatives of methoxypyridine compounds indicated that those containing the carbonitrile group exhibited enhanced cytotoxicity against HepG2 cells, highlighting the importance of structural modifications in optimizing biological activity .

- Antimicrobial Efficacy : In vitro tests revealed that 5-Chloro-2-methoxypyridine-3-carbonitrile inhibited the growth of resistant bacterial strains, providing a foundation for further development into new antimicrobial agents .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 5-Chloro-2-methoxypyridine-3-carbonitrile is limited, its stability in various chemical reactions suggests favorable properties for drug development. Toxicological evaluations are necessary to assess safety profiles before clinical applications.

Propriétés

IUPAC Name |

5-chloro-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRPIZDGOGUMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694178 | |

| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256812-94-8 | |

| Record name | 5-Chloro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.